molecular formula C14H12N6O2 B6139618 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B6139618
M. Wt: 296.28 g/mol
InChI Key: QYVRNSJOOWSWPC-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core linked to a substituted phenyl ring bearing methoxy and tetrazole groups. The compound’s design integrates a tetrazole ring, which enhances metabolic stability and hydrogen-bonding capacity, and a pyridine moiety, which may improve solubility and target affinity.

Properties

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c1-22-13-3-2-11(8-12(13)20-9-16-18-19-20)17-14(21)10-4-6-15-7-5-10/h2-9H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVRNSJOOWSWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. The methoxy group is introduced via nucleophilic substitution reactions, and the pyridine ring is often synthesized through condensation reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several classes of molecules, including pyrazole-carboximidamides, isonicotinamide derivatives, and other carboxamide-based scaffolds. Key comparisons include:

Compound Core Structure Substituents Molecular Weight Key Properties
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide (Target) Pyridine-4-carboxamide 4-methoxy, 3-tetrazolylphenyl Not reported Likely enhanced solubility and metabolic stability due to tetrazole and pyridine.
N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide (TPIN) Isonicotinamide 3-tetrazolylphenyl Not reported Induces apoptosis in prostate cancer via F-actin/paxillin downregulation.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine-carboxamide Ethyl-methyl-pyrazolyl, dimethylpyridine 374.4 Higher molecular weight; potential for improved lipophilicity.
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole-carboximidamide 4-methoxyphenyl Not reported Methoxy group may enhance membrane permeability.
Key Observations:
  • Tetrazole vs. Pyrazole : The target compound’s tetrazole group (vs. pyrazole in and ) likely improves metabolic stability and hydrogen-bonding interactions, critical for target engagement .
  • Pyridine vs.
  • Methoxy Substitution : The 4-methoxy group (target and ) enhances lipophilicity and may influence pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The pyrazolo-pyridine derivative (374.4 g/mol, ) is heavier than typical drug-like molecules, whereas the target compound’s weight is likely lower, favoring bioavailability.
  • Solubility : The pyridine core (target) and methoxy group may improve aqueous solubility compared to TPIN’s isonicotinamide or ’s carboximidamides .

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